molecular formula C18H20N4O B12785169 Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- CAS No. 117928-88-8

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)-

Cat. No.: B12785169
CAS No.: 117928-88-8
M. Wt: 308.4 g/mol
InChI Key: HCXLKGAKZOEOHD-UHFFFAOYSA-N
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Description

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyridopyrazinone core, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- typically involves the following steps:

    Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can lead to the formation of the pyridopyrazinone ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridopyrazinone core.

    Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the intermediate compound with a dimethylaminoethyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido(3,4-b)pyrazin-2(1H)-one derivatives with different substituents.
  • Benzyl-substituted heterocycles.
  • Dimethylaminoethyl-substituted heterocycles.

Uniqueness

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- is unique due to its specific combination of the pyridopyrazinone core with benzyl and dimethylaminoethyl groups

Properties

CAS No.

117928-88-8

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3-benzyl-1-[2-(dimethylamino)ethyl]pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C18H20N4O/c1-21(2)10-11-22-17-8-9-19-13-16(17)20-15(18(22)23)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3

InChI Key

HCXLKGAKZOEOHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=NC=C2)N=C(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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